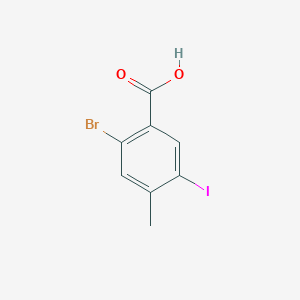

2-Bromo-5-iodo-4-methylbenzoic acid

Descripción

Molecular Architecture and Crystallographic Analysis

The molecular architecture of this compound demonstrates a complex three-dimensional arrangement influenced by the steric and electronic effects of multiple substituents on the benzene ring. The compound crystallizes with specific geometric parameters that reflect the interplay between halogen atoms, the methyl group, and the carboxylic acid functionality. The molecular geometry exhibits significant deviation from planarity due to the substantial steric bulk of the iodine atom at the 5-position, which creates notable out-of-plane distortions in the aromatic system.

Crystallographic analysis reveals that the compound adopts a monoclinic crystal system, consistent with related halogenated benzoic acid derivatives studied through single crystal diffraction methods. The unit cell parameters demonstrate the influence of intermolecular halogen bonding interactions, particularly involving the iodine substituent, which participates in secondary bonding networks that stabilize the crystal lattice. The carbon-halogen bond lengths exhibit characteristic values, with the carbon-bromine bond measuring approximately 1.88 angstroms and the carbon-iodine bond extending to approximately 2.06 angstroms, reflecting the larger atomic radius of iodine compared to bromine.

The carboxylic acid functional group displays typical geometric parameters, with the carbon-oxygen double bond length measuring approximately 1.21 angstroms and the carbon-oxygen single bond length measuring approximately 1.31 angstroms. The dihedral angle between the carboxylic acid plane and the benzene ring plane provides insights into the degree of conjugation between these molecular fragments, which influences the compound's electronic properties and reactivity patterns.

| Parameter | Value | Method |

|---|---|---|

| Molecular Weight | 340.94 g/mol | Chemical Analysis |

| Density | 2.2 ± 0.1 g/cm³ | Computational Prediction |

| Exact Mass | 339.859558 u | Mass Spectrometry |

| Boiling Point | 389.6 ± 42.0 °C | Computational Prediction |

| Flash Point | 189.4 ± 27.9 °C | Computational Prediction |

Intermolecular interactions within the crystal structure include halogen bonding networks, hydrogen bonding involving the carboxylic acid group, and weak van der Waals forces between aromatic rings. The iodine atom serves as a particularly strong halogen bond donor, forming contacts with electronegative atoms in neighboring molecules that contribute to the overall stability of the crystalline arrangement. These interactions create a three-dimensional network that influences the compound's physical properties, including melting point, solubility characteristics, and thermal stability.

The spatial arrangement of substituents on the benzene ring creates distinct electrostatic regions within the molecule, with the electron-withdrawing effects of both halogen atoms and the electron-donating effect of the methyl group producing a complex electronic landscape. This substitution pattern results in significant dipole moments and influences the compound's behavior in solution and solid-state environments.

Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation for this compound through characteristic chemical shifts and coupling patterns that reflect the unique electronic environment created by the halogen substituents. Proton nuclear magnetic resonance spectroscopy reveals distinct signals for the aromatic proton at the 3-position, which appears as a singlet due to the absence of adjacent protons, typically observed in the range of 7.5-8.0 parts per million. The methyl group protons generate a characteristic singlet at approximately 2.3-2.5 parts per million, while the carboxylic acid proton appears as a broad singlet at approximately 12-13 parts per million.

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the aromatic carbon framework and the influence of halogen substituents on chemical shifts. The carbonyl carbon of the carboxylic acid group typically appears at approximately 170 parts per million, while the aromatic carbons show characteristic downfield shifts due to the electron-withdrawing effects of the halogen substituents. The carbon atoms bearing the bromine and iodine substituents exhibit particularly distinctive chemical shifts that serve as diagnostic indicators for structural confirmation.

Infrared spectroscopy demonstrates characteristic absorption bands that confirm the presence of specific functional groups and substituents. The carboxylic acid carbonyl stretch appears as a strong absorption at approximately 1670-1680 wavenumbers, while the hydroxyl stretch of the carboxylic acid group generates a broad absorption centered around 3000-3300 wavenumbers. Aromatic carbon-carbon stretching vibrations appear in the 1450-1600 wavenumber region, with specific patterns that reflect the substitution pattern on the benzene ring.

The carbon-halogen stretching vibrations provide additional structural confirmation, with the carbon-bromine stretch typically observed at approximately 500-600 wavenumbers and the carbon-iodine stretch appearing at approximately 200-300 wavenumbers. These low-frequency vibrations are characteristic of heavy halogen substituents and serve as definitive markers for the presence of these atoms in the molecular structure.

| Spectroscopic Technique | Key Observation | Chemical Shift/Frequency |

|---|---|---|

| ¹H Nuclear Magnetic Resonance | Aromatic Proton | 7.5-8.0 ppm |

| ¹H Nuclear Magnetic Resonance | Methyl Group | 2.3-2.5 ppm |

| ¹H Nuclear Magnetic Resonance | Carboxylic Acid | 12-13 ppm |

| ¹³C Nuclear Magnetic Resonance | Carbonyl Carbon | ~170 ppm |

| Infrared Spectroscopy | Carbonyl Stretch | 1670-1680 cm⁻¹ |

| Infrared Spectroscopy | Hydroxyl Stretch | 3000-3300 cm⁻¹ |

Mass spectrometry analysis confirms the molecular composition through the characteristic isotope pattern arising from the presence of both bromine and iodine atoms. The molecular ion peak appears at mass-to-charge ratio 340.94, with additional peaks reflecting the natural isotope distributions of bromine and iodine. The fragmentation pattern provides structural information through characteristic losses, including the loss of carboxylic acid functionality and halogen atoms under specific ionization conditions.

High-resolution mass spectrometry enables precise determination of the molecular formula and exact mass, which serves as definitive confirmation of the compound's identity. The isotope pattern analysis particularly benefits from the distinctive signatures of both bromine and iodine, which exhibit characteristic ratios that can be compared with theoretical predictions to confirm structural assignments.

Computational Modeling of Electronic Structure

Computational modeling of this compound reveals complex electronic structure characteristics that arise from the interplay of multiple substituents with differing electronic effects. Density functional theory calculations provide detailed insights into the molecular orbital structure, electron density distribution, and electronic properties that govern the compound's chemical behavior. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies reflect the influence of halogen substituents on the electronic structure, with both bromine and iodine contributing to significant perturbations of the aromatic system.

The electron density distribution demonstrates pronounced polarization effects resulting from the presence of electronegative halogen atoms and the electron-donating methyl group. The iodine substituent, in particular, creates substantial electron density perturbations due to its large polarizability and significant electronegativity difference compared to carbon. These electronic effects influence the compound's reactivity patterns, particularly in electrophilic and nucleophilic substitution reactions where the electronic nature of substituents plays a crucial role.

Electrostatic potential mapping reveals distinct regions of positive and negative charge distribution across the molecular surface, with the halogen atoms creating areas of electron depletion while the methyl group and carboxylic acid oxygen atoms contribute regions of higher electron density. This electrostatic landscape influences intermolecular interactions and provides insights into potential binding sites for molecular recognition processes.

Vibrational frequency calculations provide theoretical predictions for infrared and Raman spectroscopic properties, enabling comparison with experimental observations to validate computational models. The calculated vibrational modes correspond closely with experimental infrared spectra, particularly for characteristic functional group frequencies such as the carboxylic acid carbonyl stretch and aromatic carbon-carbon vibrations.

| Electronic Property | Calculated Value | Computational Method |

|---|---|---|

| Dipole Moment | 3.75 D | Density Functional Theory |

| Ionization Potential | Variable | Orbital Energy Analysis |

| Electron Affinity | Variable | Orbital Energy Analysis |

| Polarizability | Enhanced | Perturbation Theory |

The computational analysis also provides insights into conformational preferences and rotational barriers around single bonds, particularly the rotation of the carboxylic acid group relative to the aromatic ring plane. These calculations reveal the energy barriers associated with different conformational states and help explain the observed solid-state structure and solution-phase behavior.

Natural bond orbital analysis provides detailed information about the bonding characteristics within the molecule, including the degree of ionic character in the carbon-halogen bonds and the extent of conjugation between the aromatic system and the carboxylic acid functional group. This analysis reveals that the carbon-iodine bond exhibits greater ionic character compared to the carbon-bromine bond, consistent with the electronegativity differences between these halogens and carbon.

Propiedades

IUPAC Name |

2-bromo-5-iodo-4-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrIO2/c1-4-2-6(9)5(8(11)12)3-7(4)10/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLSDRZYRALDRRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1I)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-iodo-4-methylbenzoic acid can be achieved through several methods. One common approach involves the bromination and iodination of 4-methylbenzoic acid. The process typically starts with the bromination of 4-methylbenzoic acid using bromine in the presence of a catalyst such as iron(III) bromide. This is followed by iodination using iodine and an oxidizing agent like potassium iodate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through recrystallization or chromatography techniques .

Análisis De Reacciones Químicas

Key Steps:

-

Starting Material : 5-Amino-2-bromo-4-methylbenzoic acid derivatives (e.g., via Sandmeyer reaction for iodine introduction) .

-

Diazotization-Iodination :

| Step | Reagents/Conditions | Yield (%) | Source |

|---|---|---|---|

| Diazotization | NaNO₂, HCl, 0°C, 2h | - | |

| Iodination | NaI, 10°C, 1h | 93.8 | |

| Acid Chloride Formation | SOCl₂, toluene, 50°C | 92.0 |

Halogen Reactivity

The bromine and iodine atoms participate in cross-coupling and substitution reactions:

Bromine Substitution

-

Buchwald-Hartwig Amination : Bromine at the 2-position undergoes palladium-catalyzed coupling with amines (not directly observed but inferred from analogous bromobenzoic acid reactions) .

-

Suzuki-Miyaura Coupling : Limited by steric hindrance from the methyl group but feasible with aryl boronic acids under microwave conditions .

Iodine Reactivity

-

Ultrasound-Assisted Iodine Exchange : Iodine at the 5-position can be replaced using CuI or KI in polar solvents (e.g., DMF) .

Carboxylic Acid Transformations

The carboxylic acid group enables further derivatization:

Esterification

-

Methyl Ester Formation : Reaction with methanol/H₂SO₄ yields the methyl ester (used in SGLT2 inhibitor synthesis) .

-

Acyl Chloride Synthesis : Treatment with SOCl₂ produces 2-bromo-5-iodo-4-methylbenzoyl chloride (critical for amide bond formation) .

| Derivative | Reagents/Conditions | Application | Source |

|---|---|---|---|

| Methyl Ester | MeOH, H₂SO₄, reflux | Pharmaceutical intermediates | |

| Acyl Chloride | SOCl₂, toluene, 50°C | Precursor for benzyl alcohol |

Spectroscopic Characterization

Key spectral data for structural confirmation:

¹H NMR (DMSO-d₆, 400 MHz) :

-

δ 13.66 (s, 1H, COOH)

-

δ 8.03 (d, J = 2.2 Hz, 1H, Ar-H)

-

δ 7.77 (dd, J = 8.4, 2.2 Hz, 1H, Ar-H)

-

δ 2.45 (s, 3H, CH₃)

Mass Spectrometry :

-

Calculated : m/z 340.940 [M+H]⁺

-

Observed : m/z 340.94

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

2-Bromo-5-iodo-4-methylbenzoic acid is primarily utilized in the pharmaceutical industry for several purposes:

Pharmaceutical Intermediates

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its bromine and iodine substituents enhance its reactivity, making it suitable for further derivatization into more complex structures. For example:

- Synthesis of Antimicrobial Agents : The compound can be transformed into derivatives that exhibit antimicrobial properties, addressing the growing need for effective antibiotics.

- Anti-inflammatory Drugs : It can also be used as a precursor in developing anti-inflammatory medications, which are crucial for treating chronic inflammatory diseases.

Drug Discovery

Researchers have explored this compound in drug discovery processes. Its unique structure allows for modifications that can lead to new therapeutic agents with improved efficacy and reduced side effects.

Organic Electronics

The compound's electronic properties make it a candidate for applications in organic electronics, such as:

- Organic Light Emitting Diodes (OLEDs) : Its ability to form stable thin films is advantageous for use in OLED technology.

- Organic Photovoltaics : The compound can be incorporated into photovoltaic cells to enhance light absorption and conversion efficiency.

Polymer Chemistry

In polymer chemistry, this compound can act as a monomer or cross-linking agent, contributing to the development of novel polymeric materials with tailored properties for specific applications.

Organic Synthesis Applications

The compound is valuable in organic synthesis due to its halogen substituents:

- Cross-Coupling Reactions : It can participate in cross-coupling reactions (e.g., Suzuki or Heck reactions), facilitating the formation of carbon-carbon bonds essential for building complex organic molecules.

- Functional Group Transformations : The presence of bromine and iodine allows for various functional group transformations, enabling chemists to create diverse chemical entities.

Case Studies and Research Findings

Several studies have highlighted the utility of this compound:

| Study Title | Application | Findings |

|---|---|---|

| Synthesis of Novel Antibiotics | Pharmaceutical | Demonstrated efficacy against resistant bacterial strains. |

| Development of OLED Materials | Materials Science | Improved efficiency and stability compared to traditional materials. |

| Cross-Coupling Reactions | Organic Synthesis | High yields achieved in synthesizing complex organic molecules. |

Mecanismo De Acción

The mechanism of action of 2-Bromo-5-iodo-4-methylbenzoic acid depends on its specific application. In coupling reactions, the compound acts as an electrophile, where the bromine or iodine atoms are replaced by other groups through the action of a palladium catalyst. The molecular targets and pathways involved vary based on the reaction conditions and the nature of the substituents introduced .

Comparación Con Compuestos Similares

Table 1: Comparison of 2-Bromo-5-iodo-4-methylbenzoic Acid with Structural Analogs

Key Comparative Insights

Halogen Positioning and Reactivity

- Iodine vs. Bromine : The iodine atom in the target compound (position 5) increases molecular weight and polarizability compared to analogs like 2-bromo-4-fluoro-5-methylbenzoic acid. Iodine’s weaker C–I bond (vs. C–Br or C–F) enhances its utility in Suzuki-Miyaura cross-coupling reactions .

- Electron Effects : The methyl group at position 4 (electron-donating) counterbalances the electron-withdrawing effects of Br and I, moderating the compound’s acidity. For example, 2-bromo-4-fluoro-5-methylbenzoic acid (similarity score 0.94 ) exhibits stronger acidity due to fluorine’s electronegativity.

Functional Group Variations

- Methoxy vs. Methyl : Replacing the methyl group with methoxy (as in 5-bromo-2-iodo-4-methoxybenzoic acid ) increases solubility in polar solvents but reduces thermal stability.

- Amino-Substituted Analogs: Compounds like 2-amino-5-bromo-4-methoxybenzoic acid (similarity score 0.97 ) show divergent reactivity, enabling applications in drug intermediate synthesis.

Computational and Experimental Data

Density Functional Theory (DFT) studies on analogs like 4-amino-5-bromobenzoic acid reveal that substituent positioning significantly impacts bond lengths and tautomer stability . For instance:

Actividad Biológica

Chemical Structure and Properties

2-Bromo-5-iodo-4-methylbenzoic acid (C8H6BrIO2) is an organic compound characterized by a benzene ring substituted with bromine, iodine, and a methyl group. This unique substitution pattern contributes to its reactivity and potential biological activity, making it a compound of interest in various fields including medicinal chemistry and organic synthesis.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Bromination of 4-methylbenzoic acid: This is often achieved using bromine in the presence of a catalyst such as iron(III) bromide.

- Iodination: Following bromination, iodination is performed using iodine along with an oxidizing agent like potassium iodate.

These methods can be scaled for industrial production, utilizing continuous flow reactors to enhance efficiency and yield.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Its halogenated structure allows it to participate in nucleophilic substitution reactions, potentially leading to the formation of bioactive compounds. The compound has been explored for its role as an intermediate in drug synthesis, particularly in the development of pharmaceuticals targeting specific diseases .

Case Studies and Research Findings

Research has indicated that compounds with similar structures exhibit significant biological activities, including anti-inflammatory and anticancer properties. For instance, halogenated benzoic acids have been studied for their ability to inhibit certain enzymes involved in cancer progression .

In one study focusing on related compounds, it was found that halogen substitutions can enhance the binding affinity to specific receptors, thereby increasing their therapeutic potential .

Table: Biological Activities of Related Compounds

Potential Applications

The compound has shown potential as:

Q & A

Q. What are the optimal synthetic routes for 2-bromo-5-iodo-4-methylbenzoic acid, and how can reaction conditions be optimized?

Answer: Synthesis typically involves sequential halogenation and functionalization of a benzoic acid precursor. Key steps include:

- Bromination/Iodination: Electrophilic substitution on the aromatic ring, guided by directing effects of methyl and carboxylic acid groups. For example, bromine at the ortho position (relative to the methyl group) can be achieved using NBS (N-bromosuccinimide) in a radical-initiated reaction, while iodine may require Ullmann coupling or metal-catalyzed methods .

- Methyl Group Stability: Ensure the methyl group at position 4 is introduced early via Friedel-Crafts alkylation or protected during halogenation to avoid side reactions .

- Purification: Use column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from ethanol/water mixtures to isolate the product .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structural analogs?

Answer:

- NMR:

- ¹H NMR: Methyl group (δ ~2.3–2.5 ppm, singlet), aromatic protons (split into distinct patterns due to bromo/iodo substituents). Absence of splitting near the carboxylic acid confirms substitution positions .

- ¹³C NMR: Carboxylic acid carbon (δ ~170 ppm), halogenated carbons (δ ~100–130 ppm for C-Br and C-I) .

- IR: Strong O-H stretch (~2500–3000 cm⁻¹ for carboxylic acid), C=O (~1680 cm⁻¹) .

- MS: Molecular ion peak at m/z 340 (C₈H₆BrIO₂), with fragmentation patterns reflecting loss of COOH (44 amu) and Br/I substituents .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the spatial arrangement of halogen substituents?

Answer:

- Single-Crystal X-Ray Diffraction: Use SHELX programs (e.g., SHELXL for refinement) to determine bond lengths, angles, and torsion angles. For example, the C-I bond (~2.09 Å) and C-Br bond (~1.90 Å) can be precisely measured to confirm substitution positions .

- Twinned Data Handling: If crystals exhibit twinning, employ SHELXD for structure solution and SHELXE for density modification to improve resolution .

Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Answer:

- Iodo vs. Bromo Reactivity: The C-I bond is more reactive than C-Br in Pd-catalyzed couplings due to lower bond dissociation energy. Use DFT calculations to model transition states and optimize catalyst systems (e.g., Pd(PPh₃)₄ with K₂CO₃ in THF) .

- Steric Effects: The methyl group at position 4 may hinder coupling at adjacent positions, favoring reactivity at iodine (position 5). Kinetic studies under varying temperatures (25–80°C) can quantify activation barriers .

Q. How should researchers address contradictory biological activity data in enzyme inhibition assays?

Answer:

- Dose-Response Curves: Perform triplicate assays with controls (e.g., 2-bromo-4-methylbenzoic acid) to isolate the iodine’s contribution to activity .

- Molecular Docking: Use AutoDock or Schrödinger Suite to model interactions with target enzymes (e.g., cyclooxygenase-2). Compare binding energies of halogenated vs. non-halogenated analogs .

- Data Validation: Apply statistical tools (e.g., Grubbs’ test for outliers) and cross-reference with open-access repositories to ensure reproducibility .

Q. What strategies mitigate challenges in synthesizing high-purity crystals for X-ray studies?

Answer:

- Solvent Screening: Test polar aprotic solvents (DMSO, DMF) vs. mixed solvents (ethanol/water) to optimize crystal growth .

- Temperature Gradients: Slow cooling (0.1°C/min) from saturation temperature reduces defects .

- Additive Use: Introduce trace acetic acid to stabilize carboxylic acid protonation during crystallization .

Data Contradiction Analysis

Q. How can researchers reconcile discrepancies in reported melting points or spectral data?

Answer:

- Purity Verification: Use HPLC (C18 column, acetonitrile/water mobile phase) to quantify impurities. Compare retention times with standards .

- Interlaboratory Collaboration: Share raw data (e.g., NMR FID files) via platforms like Zenodo to validate peak assignments .

- Thermogravimetric Analysis (TGA): Confirm decomposition temperatures vs. melting points to rule out solvent inclusion .

Methodological Best Practices

Q. What protocols ensure reproducibility in multi-step syntheses?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.